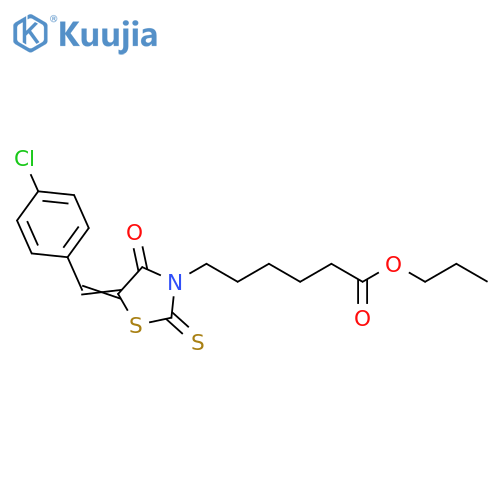Cas no 303027-85-2 (propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate)

303027-85-2 structure
商品名:propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate
propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate 化学的及び物理的性質
名前と識別子
-
- propyl (Z)-6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate
- 3-Thiazolidinehexanoic acid, 5-[(4-chlorophenyl)methylene]-4-oxo-2-thioxo-, propyl ester
- propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate
- (Z)-propyl 6-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate
- F0207-0516
- 303027-85-2
- AKOS002196851
- propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
-
- インチ: 1S/C19H22ClNO3S2/c1-2-12-24-17(22)6-4-3-5-11-21-18(23)16(26-19(21)25)13-14-7-9-15(20)10-8-14/h7-10,13H,2-6,11-12H2,1H3
- InChIKey: ZMXNLVGRNPHSBL-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC2=CC=C(Cl)C=C2)C(=O)N(CCCCCC(OCCC)=O)C1=S
計算された属性
- せいみつぶんしりょう: 411.0729636g/mol
- どういたいしつりょう: 411.0729636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 10
- 複雑さ: 545
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- ふってん: 521.0±60.0 °C(Predicted)
- 酸性度係数(pKa): -2.84±0.20(Predicted)
propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0207-0516-10μmol |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0207-0516-30mg |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0207-0516-5μmol |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0207-0516-1mg |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0207-0516-15mg |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0207-0516-5mg |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0207-0516-3mg |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0207-0516-4mg |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0207-0516-2mg |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0207-0516-2μmol |
propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
303027-85-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate 関連文献
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
303027-85-2 (propyl 6-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylhexanoate) 関連製品
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
